molecular formula C26H36N2O4 B14727487 2,6-Bis(2-ethylhexyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2h,6h)-tetrone CAS No. 6626-74-0

2,6-Bis(2-ethylhexyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2h,6h)-tetrone

Cat. No.: B14727487
CAS No.: 6626-74-0
M. Wt: 440.6 g/mol
InChI Key: AIWVTMBIGBVWSS-UHFFFAOYSA-N
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Description

2,6-Bis(2-ethylhexyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound is part of the pyrrolo[3,4-f]isoindole family, which is characterized by a fused ring system that includes both pyrrole and isoindole units. The presence of 2-ethylhexyl groups enhances its solubility and processability, making it a valuable material for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(2-ethylhexyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 2-ethylhexylamine with a suitable isoindole derivative, followed by cyclization to form the fused ring system. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include additional purification steps such as column chromatography and recrystallization to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(2-ethylhexyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and in the presence of solvents to ensure proper mixing and reaction kinetics .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds .

Scientific Research Applications

2,6-Bis(2-ethylhexyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,6-Bis(2-ethylhexyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of 2-ethylhexyl groups in 2,6-Bis(2-ethylhexyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone enhances its solubility and processability compared to similar compounds. This makes it particularly useful in applications where these properties are critical, such as in the development of organic semiconductors and photovoltaic materials .

Properties

CAS No.

6626-74-0

Molecular Formula

C26H36N2O4

Molecular Weight

440.6 g/mol

IUPAC Name

2,6-bis(2-ethylhexyl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone

InChI

InChI=1S/C26H36N2O4/c1-5-9-11-17(7-3)15-27-23(29)19-13-21-22(14-20(19)24(27)30)26(32)28(25(21)31)16-18(8-4)12-10-6-2/h13-14,17-18H,5-12,15-16H2,1-4H3

InChI Key

AIWVTMBIGBVWSS-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CN1C(=O)C2=CC3=C(C=C2C1=O)C(=O)N(C3=O)CC(CC)CCCC

Origin of Product

United States

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